

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol structure elucidation

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Compound of Interest

Compound Name: (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol

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An In-Depth Technical Guide to the Structure Elucidation of **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol**

Abstract

The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.^[1] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research in drug development.^{[2][3]} This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol** (CAS No. 872362-98-6). We will proceed through a logical sequence of analytical techniques—Mass Spectrometry, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography—explaining the causality behind each experimental choice and demonstrating how the convergence of data from these orthogonal methods provides a self-validating and irrefutable structural proof.

Foundational Analysis: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before dedicating resources to complex spectroscopic analysis, it is imperative to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS)

provides the exact mass of the molecule with high precision (typically <5 ppm error). This allows for the confident determination of the molecular formula, which serves as the foundational constraint for all subsequent structural analysis. We utilize Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the imidazopyridine ring are readily protonated.

Experimental Protocol: ESI-HRMS

- Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile).
- Instrument Setup: Calibrate a Time-of-Flight (TOF) or Orbitrap mass spectrometer using a known standard immediately prior to the analysis to ensure mass accuracy.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500. Record the exact masses of the most abundant ions.

Data Interpretation & Validation

The primary objective is to match the experimentally observed exact mass with the theoretical mass calculated for the expected molecular formula, $C_9H_{10}N_2O$.^[4] The presence of characteristic adducts like the protonated molecule $[M+H]^+$ and the sodium adduct $[M+Na]^+$ further corroborates the molecular weight.

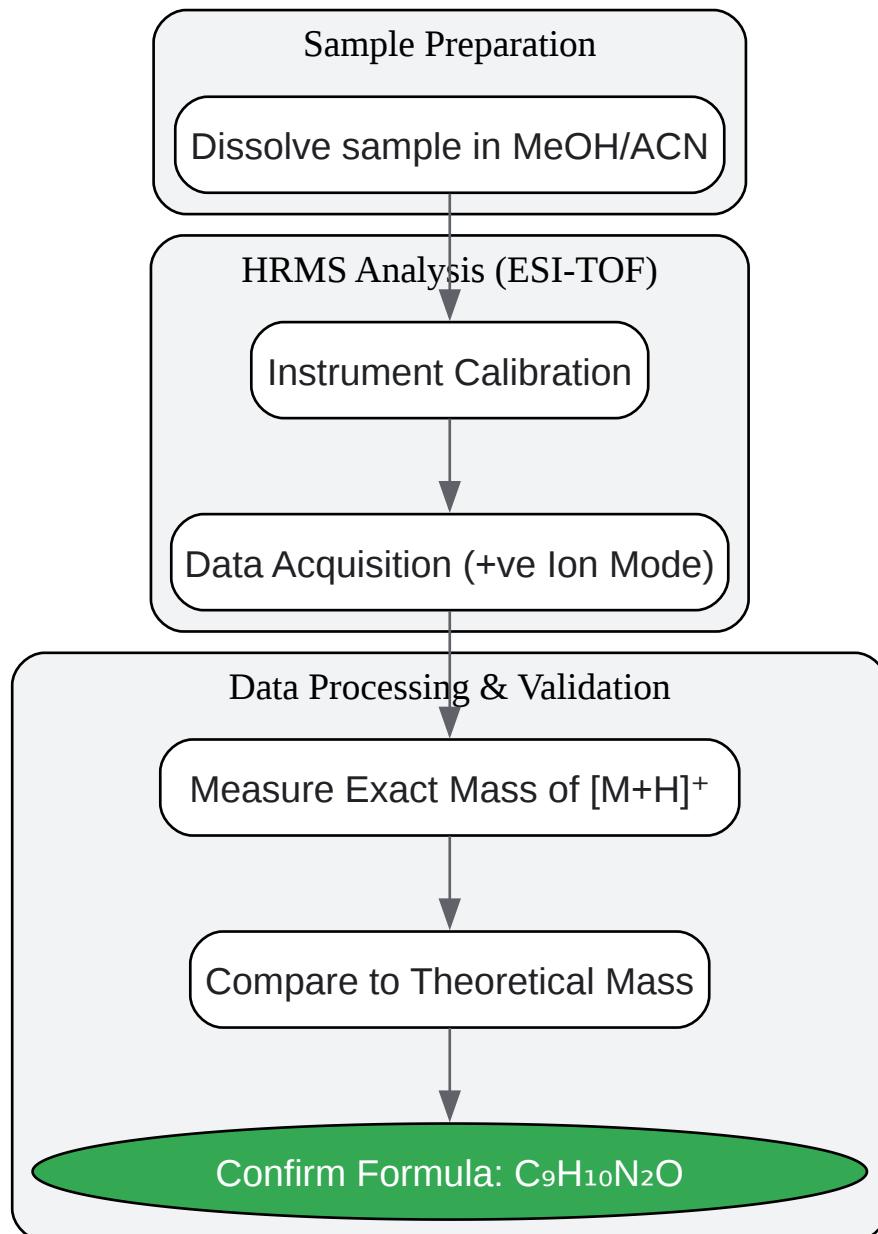
Table 1: HRMS Data for $C_9H_{10}N_2O$

Ion Adduct	Theoretical m/z	Observed m/z (Hypothetical)	Mass Error (ppm)
$[M+H]^+$	163.08660	163.0864	-1.2

| $[M+Na]^+$ | 185.06854 | 185.0683 | -1.3 |

A measured mass error of less than 5 ppm provides high confidence in the assigned molecular formula, ruling out other potential isobaric combinations.

Workflow Visualization



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Caption: Workflow for molecular formula confirmation using HRMS.

Core Framework Assembly: 1D & 2D NMR Spectroscopy

Expertise & Causality: With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise arrangement and connectivity of the atoms. The strategy is hierarchical:

- 1D NMR (^1H , ^{13}C): To inventory the unique proton and carbon environments and their multiplicities.
- DEPT-135: To differentiate between CH_3 , CH_2 , and CH signals.
- 2D COSY: To establish proton-proton (^1H - ^1H) coupling networks, primarily for the aromatic spin system.^[5]
- 2D HSQC: To correlate each proton with its directly attached carbon (^1J -coupling), assigning the carbon skeleton.^[6]
- 2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is the critical step for connecting molecular fragments and confirming the regiochemistry of the substituents.^[7]

Experimental Protocol: NMR

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to slow the exchange of hydroxyl protons, making them observable.
- 1D Spectra Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Acquire a DEPT-135 spectrum.
- 2D Spectra Acquisition:

- Acquire a phase-sensitive gradient-selected COSY spectrum.
- Acquire a phase-sensitive gradient-selected HSQC spectrum, edited to distinguish CH/CH₃ from CH₂ signals.
- Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.[6]

Predicted NMR Data & Interpretation

The following table summarizes the expected NMR data for **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol** based on known chemical shift trends for this scaffold.[8][9][10][11]

Table 2: Predicted NMR Assignments for **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol** in DMSO-d₆

Position	δ ¹ H (ppm), Mult., J (Hz)	δ ¹³ C (ppm)	Key HMBC Correlations (¹ H → ¹³ C)
C2	-	~150.0 (qC)	H3 → C2; H5' → C2
C3	~7.8 (s, 1H)	~110.0 (CH)	H3 → C2, C8a, C5'
C5	~7.9 (d, 7.0, 1H)	~125.0 (CH)	H5 → C7, C8a
C6	~6.8 (t, 7.0, 1H)	~113.0 (CH)	H6 → C8
C7	~7.2 (d, 7.0, 1H)	~123.0 (CH)	H7 → C5, C8a
C8	-	~130.0 (qC)	8-CH ₃ → C8, C7
8-CH ₃	~2.5 (s, 3H)	~17.0 (CH ₃)	8-CH ₃ → C8, C7
C8a	-	~142.0 (qC)	H3 → C8a; H5 → C8a; H7 → C8a
C5' (CH ₂ OH)	~4.6 (d, 5.5, 2H)	~58.0 (CH ₂)	H5' → C2, C3

| 5'-OH | ~5.4 (t, 5.5, 1H) | - | H5'-OH → C5' |

Interpretation Narrative:

- ^1H NMR & COSY: The aromatic region is expected to show three coupled protons (H5, H6, H7) characteristic of a tri-substituted pyridine ring. A COSY experiment would show a clear correlation path from H5 to H6 and from H6 to H7. The methyl group (8-CH₃) will appear as a singlet, as will the imidazole proton (H3). The methylene protons (H5') will be a doublet coupled to the hydroxyl proton (5'-OH), which in turn will be a triplet (in DMSO-d₆).
- ^{13}C NMR & HSQC: The ^{13}C spectrum should reveal 9 distinct carbon signals. An edited HSQC experiment is crucial for unambiguous assignment.^[5] It directly links the proton signals for H3, H5, H6, H7, 8-CH₃, and H5' to their corresponding carbon signals, as detailed in Table 2.
- HMBC - The Definitive Connection: The HMBC spectrum provides the final, irrefutable proof of the structure.^[7] The key correlations that lock the regiochemistry are:
 - Methyl Group Placement: A strong correlation from the methyl protons (8-CH₃) to the quaternary carbon C8 and the protonated carbon C7 confirms the methyl group is at the 8-position.
 - Methanol Group Placement: A clear correlation from the methylene protons (H5') to the quaternary carbon C2 and the protonated carbon C3 confirms the methanol substituent is at the 2-position.
 - Ring Fusion: Correlations from H5 and H7 to the bridgehead carbon C8a confirm the fusion of the imidazole and pyridine rings.

Visualization of Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations confirming substituent positions.

Absolute Confirmation: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides a definitive structure in solution, Single-Crystal X-ray Crystallography offers the "gold standard" for absolute structural proof in the solid state.^[12] It resolves any ambiguity and provides precise, three-dimensional

data on bond lengths, bond angles, and intermolecular interactions. The methodology can be confidently adapted from published structures of close isomers like (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[13][14]

Experimental Protocol: X-ray Diffraction

- Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). The goal is to obtain single, defect-free crystals.
- Crystal Mounting: Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer.
- Data Collection: Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
- Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

Data Interpretation & Validation

The result is a 3D model of the molecule that visually confirms the connectivity established by NMR. The crystallographic data provides ultimate validation. For a related isomer, the imidazo[1,2-a]pyridine moiety was found to be approximately planar.[13] Similar planarity would be expected for the 8-methyl derivative. The crystal structure also reveals how molecules pack together, often through hydrogen bonding (e.g., from the methanol's O-H to a nitrogen on an adjacent molecule) and π – π stacking interactions.[13][15]

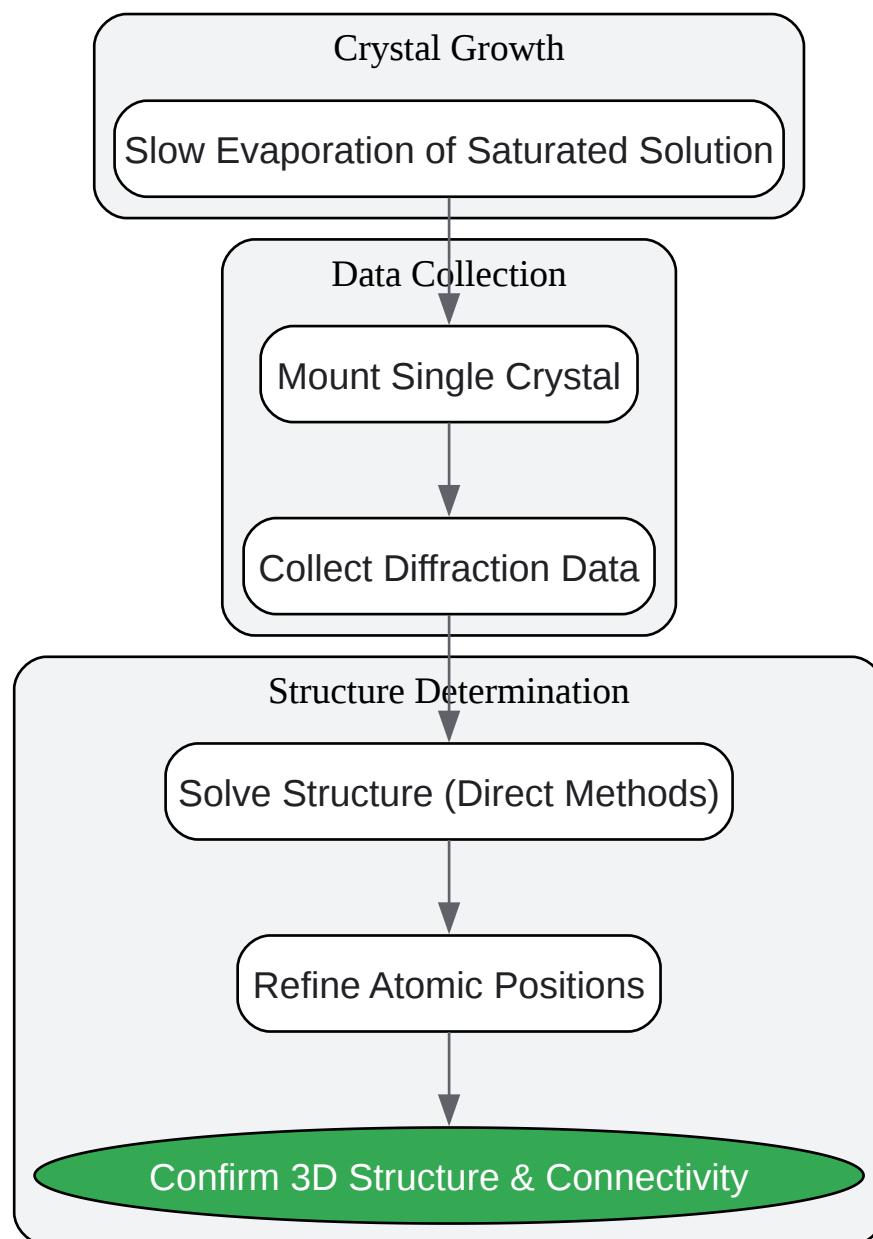
Table 3: Representative Crystallographic Data (based on 5-methyl isomer[13])

Parameter	Value
Chemical formula	<chem>C9H10N2O</chem>
Molar Mass	162.19 g/mol
Crystal system	Triclinic
Space group	P-1
Unit cell dimensions	a, b, c (Å); α , β , γ (°)
Z (molecules/unit cell)	2

| Final R-factor (R1) | < 0.05 |

An R-factor below 0.05 indicates an excellent refinement and a highly reliable structure.

Workflow Visualization



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Caption: Workflow for single-crystal X-ray crystallography analysis.

Conclusion

The structural elucidation of **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol** is achieved through a systematic and hierarchical application of modern analytical techniques. HRMS establishes the elemental formula, a comprehensive suite of 1D and 2D NMR experiments

pieces together the atomic connectivity and confirms the specific isomer, and single-crystal X-ray crystallography provides the final, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a reliable foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.

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